molecular formula C22H28N2S B5025454 1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea

1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea

Cat. No.: B5025454
M. Wt: 352.5 g/mol
InChI Key: VYMJBEBDJWUNLB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea is an organosulfur compound with the molecular formula C22H28N2S. This compound is part of the thiourea family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

1-cyclohexyl-3-(3,3-diphenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2S/c25-22(24-20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJBEBDJWUNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea typically involves the reaction of cyclohexylamine with 3,3-diphenylpropyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(3,3-diphenylpropyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of two phenyl groups and a cyclohexyl group enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .

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